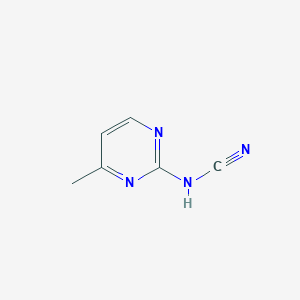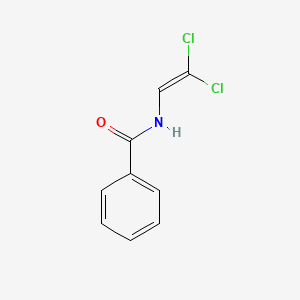![molecular formula C23H19F4NO4S B12220151 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide](/img/structure/B12220151.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a dioxidotetrahydrothiophene ring, a fluorinated benzamide group, and a trifluoromethyl-substituted furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route may include:
Formation of the dioxidotetrahydrothiophene ring: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Synthesis of the fluorinated benzamide: This can be achieved by reacting 4-fluorobenzoic acid with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.
Introduction of the trifluoromethyl-substituted furan ring: This step involves the reaction of a furan derivative with a trifluoromethylating agent, such as trifluoromethyl iodide, under basic conditions.
Coupling reactions: The final step involves coupling the synthesized intermediates using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom on the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Further oxidized derivatives of the dioxidotetrahydrothiophene ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels, where the compound can modulate their activity through binding interactions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the dioxidotetrahydrothiophene ring but differ in other structural elements.
Fluorinated benzamides: Compounds with similar benzamide groups but different substituents.
Trifluoromethyl-substituted furans: Compounds with similar furan rings but different functional groups.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide is unique due to its combination of structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.
Properties
Molecular Formula |
C23H19F4NO4S |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-fluoro-N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methyl]benzamide |
InChI |
InChI=1S/C23H19F4NO4S/c24-18-6-4-15(5-7-18)22(29)28(19-10-11-33(30,31)14-19)13-20-8-9-21(32-20)16-2-1-3-17(12-16)23(25,26)27/h1-9,12,19H,10-11,13-14H2 |
InChI Key |
BUFHHWHKVXMZEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12220072.png)



![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12220090.png)
![Ethyl 2-(benzylsulfanyl)-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12220091.png)

![3-(1H-benzimidazol-1-yl)-N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}propanehydrazide](/img/structure/B12220097.png)

![N-(4-{[5-tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B12220118.png)
![4,4-difluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclohexane-1-carboxamide](/img/structure/B12220129.png)
![ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate](/img/structure/B12220150.png)
![4-cyclopropyl-3-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12220157.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(morpholin-4-yl)cyclohex-2-en-1-yl]pyrrolidine-2,5-dione](/img/structure/B12220158.png)
